molecular formula C16H10N4OS B2593631 4-cyano-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

4-cyano-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2593631
M. Wt: 306.3 g/mol
InChI Key: AAHYIZAYSSTERZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-cyano-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature yields the desired N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a thiazole ring, with a cyano group and a pyridine moiety. The specific arrangement of atoms and functional groups determines its properties and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can undergo nucleophilic substitution, condensation, and cyclization reactions to form novel heterocyclic compounds. Its active hydrogen on C-2 enables it to react with common bidentate reagents, leading to diverse heterocyclic products .


Physical and Chemical Properties Analysis

Mechanism of Action

The compound’s mechanism of action depends on its specific biological target. For instance, if it acts as an anticancer drug candidate, it likely inhibits specific kinases or pathways involved in cell cycle regulation. Further studies are needed to elucidate its precise mode of action .

Properties

IUPAC Name

4-cyano-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS/c17-9-11-4-6-12(7-5-11)15(21)20-16-19-14(10-22-16)13-3-1-2-8-18-13/h1-8,10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYIZAYSSTERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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